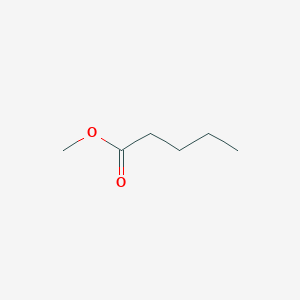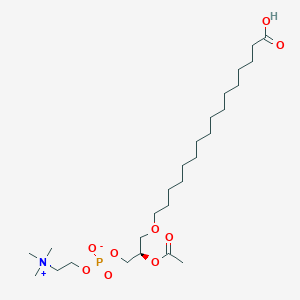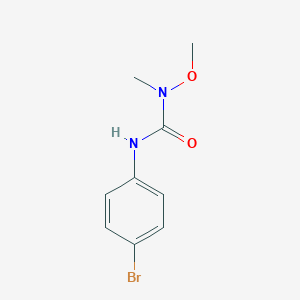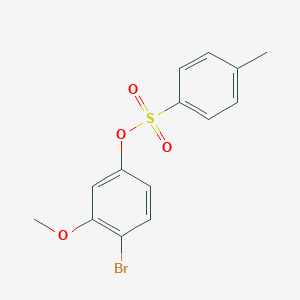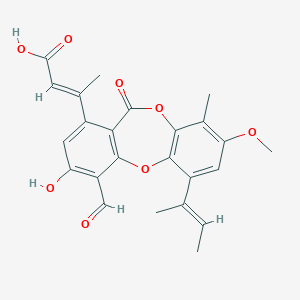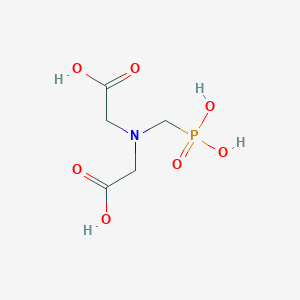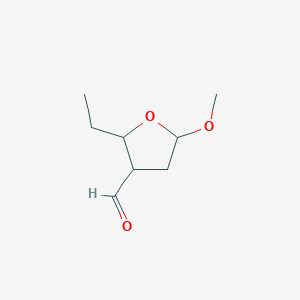
2-Ethyl-5-methoxyoxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methoxyoxolane-3-carbaldehyde (EMCA) is a chemical compound that belongs to the family of oxolanes. It is a colorless liquid with a molecular formula of C8H12O3. EMCA has gained significant attention in the scientific community due to its potential use in various fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Applications De Recherche Scientifique
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. In organic chemistry, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has also been used as a reagent for the synthesis of chiral oxazolines and oxazolidines.
In biochemistry, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been studied for its potential use as a fluorescent probe for the detection of various biological molecules. It has been shown to selectively bind to proteins, nucleic acids, and lipids, making it a versatile tool for biochemical research.
In pharmaceuticals, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to have potent anticancer and anti-inflammatory properties, making it a promising drug candidate.
Mécanisme D'action
The exact mechanism of action of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has potent anticancer and anti-inflammatory properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and is relatively stable. It can be used as a fluorescent probe for the detection of various biological molecules, making it a versatile tool for biochemical research.
However, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde also has some limitations. It is highly reactive and can react with various biological molecules, leading to nonspecific binding. It also has a short half-life in vivo, limiting its potential use as a drug candidate.
Orientations Futures
There are several future directions for the study of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde. One potential direction is the development of more potent and selective 2-Ethyl-5-methoxyoxolane-3-carbaldehyde derivatives for use as drug candidates. Another potential direction is the study of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde's effects on epigenetic regulation, as it has been shown to inhibit the activity of HDACs. Additionally, the development of new methods for the detection of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde in biological samples could lead to a better understanding of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
2-Ethyl-5-methoxyoxolane-3-carbaldehyde can be synthesized through the condensation reaction of 2-ethyl-5-methoxyoxolane and chloral hydrate in the presence of a strong acid catalyst. The reaction yields 2-Ethyl-5-methoxyoxolane-3-carbaldehyde with a high yield and purity. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Propriétés
Numéro CAS |
126810-42-2 |
|---|---|
Nom du produit |
2-Ethyl-5-methoxyoxolane-3-carbaldehyde |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-ethyl-5-methoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-3-7-6(5-9)4-8(10-2)11-7/h5-8H,3-4H2,1-2H3 |
Clé InChI |
PMVWOFWTXYVDEV-UHFFFAOYSA-N |
SMILES |
CCC1C(CC(O1)OC)C=O |
SMILES canonique |
CCC1C(CC(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, 2-ethyltetrahydro-5-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




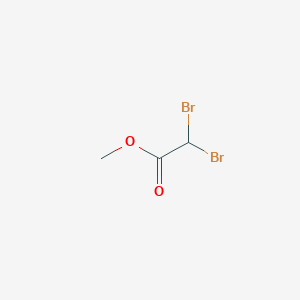
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)



